6-(1-Aminoethyl)-1H-indazole
Description
Properties
IUPAC Name |
1-(1H-indazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-8-5-11-12-9(8)4-7/h2-6H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISICSULKCIQDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298051 | |
| Record name | α-Methyl-1H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-32-6 | |
| Record name | α-Methyl-1H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-1H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-1H-indazole typically involves the reaction of indazole with an appropriate aminoethylating agent. One common method includes the use of 2-chloroethanol under acid catalysis, followed by peracetylation, nucleophilic substitution with azide, and finally, reduction of the azido group . Another approach involves the activation of the indazole as a trichloroacetimidate or bromide, followed by glycosylation with N-Cbz-aminoethanol, bromoethanol, or azidoethanol, and subsequent transformation into the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted indazoles, imines, oximes, and amino derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
Anticancer Research
One of the most promising applications of 6-(1-Aminoethyl)-1H-indazole is in anticancer therapy. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT116), lung cancer (A549), and breast cancer (MDA-MB-231) .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase 1 (IDO1) . For example, certain derivatives have shown IC50 values as low as 0.4 µM in inhibiting cell proliferation in HCT116 cells .
-
Case Studies :
- A study found that a specific derivative exhibited a selectivity ratio of 29.6 against HCT116 compared to normal lung fibroblast cells (MRC5), indicating its potential as a targeted anticancer agent .
- Another investigation highlighted a series of synthesized compounds that demonstrated growth inhibitory activity across multiple cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM .
Neuroprotective Effects
Research indicates that some indazole derivatives may also have neuroprotective properties. For instance, compounds derived from this compound have been studied for their ability to inhibit tau phosphorylation, which is relevant in neurodegenerative diseases like Alzheimer's .
Medicinal Chemistry Applications
The indazole scaffold is prevalent in many pharmacologically active compounds. The structural features of this compound make it a valuable lead compound for developing new drugs targeting various diseases:
- Therapeutic Potential : Its derivatives are being explored for their efficacy in treating neurological disorders and cancers due to their ability to modulate enzyme activity and receptor interactions .
- Bioactivity Screening : Various studies have employed high-throughput screening methods to evaluate the bioactivity of synthesized derivatives against specific molecular targets, enhancing the drug discovery process .
Summary of Findings
Mechanism of Action
The mechanism of action of 6-(1-Aminoethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Data Table: Key 6-Substituted Indazoles and Their Properties
Biological Activity
6-(1-Aminoethyl)-1H-indazole, a nitrogen-containing heterocyclic compound, has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by an indazole ring linked to an aminoethyl group at the 6-position, which enhances its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic indazole framework, which is known for its diverse pharmacological properties. The presence of the aminoethyl substituent is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer therapeutics. Its derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, such as monoamine oxidase and nitric oxide synthase .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxicity against human colorectal cancer cell lines (e.g., HCT116). For instance, one derivative showed an IC50 value of 0.4 μM against HCT116 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer metabolism. This inhibition can lead to reduced tumor growth and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by structural modifications. Specific substitutions on the indazole ring enhance binding affinity and activity against cancer targets:
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Nitro group | Increased inhibition of monoamine oxidase |
| 6 | Aminoethyl | Enhanced cytotoxicity against cancer cells |
Research has shown that modifications at the 4- and 6-positions can dramatically alter the compound's efficacy against various enzymes involved in cancer progression .
Study on IDO Inhibition
A study focused on synthesizing a series of 6-substituted aminoindazole derivatives demonstrated their potential as IDO inhibitors. One notable compound exhibited an IC50 value of 14.3 μM in HCT116 cells while showing non-cytotoxicity in normal lung fibroblast cells (MRC5) . This selectivity underscores the therapeutic potential of these compounds.
Cytotoxicity Evaluation
Another investigation evaluated a library of aminoindazole derivatives across multiple cancer cell lines (e.g., A549, SK-HEP-1). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 0.7 to 10 μM, highlighting the importance of structural diversity within this class of compounds .
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include the NH₂ proton (δ 1.2–1.5 ppm as a broad singlet) and indazole aromatic protons (δ 7.5–8.5 ppm). Splitting patterns confirm substitution patterns (e.g., para vs. ortho) .
- IR spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate amine and heterocyclic moieties .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, as shown for 6-[(4-bromophenyl)methoxy]-1H-indazole (MH⁺ m/z 303.0115) .
What role does this compound play in the development of PET radiotracers?
Advanced Research Focus
Indazole derivatives are explored as α₂-adrenoceptor tracers. details the radiosynthesis of 6-[¹⁸F]fluoro-marsanidine, where:
- Isotope incorporation : ¹⁸F labeling via nucleophilic aromatic substitution requires anhydrous conditions and precursor activation (e.g., nitro-to-fluoro displacement).
- Biodistribution studies : PET/CT imaging in rodents evaluates brain permeability and target engagement, with α2A-KO mice validating subtype selectivity .
- Metabolite analysis : Radio-TLC quantifies intact tracer in plasma and brain homogenates to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
